(α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te
(α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te
Brand Name:
Vulcanchem
CAS No.:
862778-56-1
VCID:
VC0146460
InChI:
InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3/t50-,51-,52-/m0/s1
SMILES:
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Molecular Formula:
C73H129N7O21
Molecular Weight:
1440.863
(α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te
CAS No.: 862778-56-1
Reference Standards
VCID: VC0146460
Molecular Formula: C73H129N7O21
Molecular Weight: 1440.863
CAS No. | 862778-56-1 |
---|---|
Product Name | (α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te |
Molecular Formula | C73H129N7O21 |
Molecular Weight | 1440.863 |
IUPAC Name | tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
Standard InChI | InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3/t50-,51-,52-/m0/s1 |
Standard InChIKey | OAYGKFKKVVWTMW-VPMCDZTMSA-N |
SMILES | CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Synonyms | (αS,α’S,α’’S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-tetraazacyclotetradecane-1,4,8-tripentanoic Acid Tris(1,1-dimethylethyl) Ester |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume